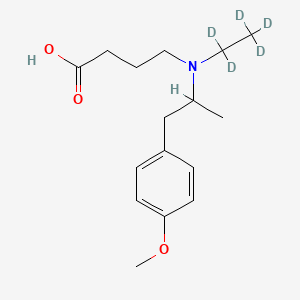

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

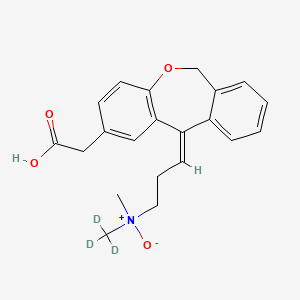

The compound is a deuterated version of Verapamil hydrochloride, which is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia . The “d3” indicates that three hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. This is often done in the field of drug discovery to modify the drug’s properties .

Molecular Structure Analysis

The molecular structure of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be similar to that of Verapamil hydrochloride, with the exception that three hydrogen atoms are replaced by deuterium .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be expected to be similar to those of Verapamil hydrochloride, although the presence of deuterium may cause slight differences .科学的研究の応用

1. Pharmaceutical Formulation Development

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is investigated for its properties in pharmaceutical formulations. For instance, a study by Rojas et al. (2013) focused on developing modified release matrix compacts of verapamil hydrochloride, using a combination of polymers to achieve an 8-hour in vitro release profile. This research is significant in designing formulations that provide controlled drug release.

2. Bone Resorption Studies

Verapamil's impact on bone resorption has been studied, particularly its effects on 1α-hydroxy-vitamin D3 stimulated bone resorption in tissue culture. Lerner and Gustafson (1982) discovered that verapamil at certain concentrations can reduce mineral mobilization and degradation of the organic matrix in bone tissues. This suggests a potential therapeutic application of verapamil in bone health.

3. Radiopharmaceutical Synthesis

In the field of radiopharmacy, (Luurtsema et al., 2002) optimized and automated the synthesis of (R)- and (S)-[11C]verapamil. This research is crucial for evaluating both enantiomers as in vivo tracers of P-glycoprotein function, demonstrating the drug’s utility in advanced medical imaging techniques.

4. Analytical Techniques

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is also a subject of interest in analytical chemistry. Demircan et al. (2007) studied the electrooxidative behavior of Verapamil HCl, using various voltammetric techniques for its determination in pharmaceuticals and human serum. This contributes to more accurate and sensitive methods for drug monitoring and analysis.

5. Ophthalmic Research

In ophthalmic research, studies have explored the impact of verapamil on eye health. For example, Erickson et al. (1995) discovered that verapamil causes a dose-related increase in outflow facility in human eyes, suggesting potential therapeutic uses in managing intraocular pressure.

特性

CAS番号 |

1398112-33-8 |

|---|---|

製品名 |

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) |

分子式 |

C27H36D3ClN2O4 |

分子量 |

494.09 |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

36622-28-3 (unlabelled) |

同義語 |

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl |

タグ |

Verapamil Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。